![molecular formula C16H25N3O B4395649 N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide](/img/structure/B4395649.png)
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide
Overview
Description
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, also known as CPP-115, is a chemical compound that has been researched for its potential use in treating various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on neurological function.
Mechanism of Action
The mechanism of action of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide is based on its ability to inhibit GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide increases the levels of GABA in the brain, which can have a range of effects on neurological function. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain, and increased levels of GABA can have a calming effect on the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide are related to its ability to increase the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain, and increased levels of GABA can have a calming effect on the brain. This can lead to a range of effects, including reduced seizure activity, reduced anxiety, and improved cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide in lab experiments is that it is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in neurological function. However, one limitation of using N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide is that it is a relatively new compound, and its long-term effects on neurological function are not yet fully understood.
Future Directions
There are many potential future directions for research on N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. One area of interest is the potential use of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide as a treatment for substance abuse disorders, as preclinical studies have shown promising results in reducing drug-seeking behavior in animal models of addiction. Additionally, further research is needed to fully understand the long-term effects of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide on neurological function, and to determine its potential use in treating other neurological disorders.
Scientific Research Applications
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been studied extensively for its potential use in treating a range of neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to be effective in reducing seizures and improving cognitive function in animal models of epilepsy. Additionally, N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.
properties
IUPAC Name |
N-(2-cyclopentyl-5-methylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-12-11-14(19(18-12)13-5-3-4-6-13)17-15(20)7-8-16(2)9-10-16/h11,13H,3-10H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCLPIAXMFOOEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2(CC2)C)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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